(5-Bromo-7-fluoroisoquinolin-1-yl)methanamine
CAS No.:
Cat. No.: VC17899385
Molecular Formula: C10H8BrFN2
Molecular Weight: 255.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8BrFN2 |
|---|---|
| Molecular Weight | 255.09 g/mol |
| IUPAC Name | (5-bromo-7-fluoroisoquinolin-1-yl)methanamine |
| Standard InChI | InChI=1S/C10H8BrFN2/c11-9-4-6(12)3-8-7(9)1-2-14-10(8)5-13/h1-4H,5,13H2 |
| Standard InChI Key | WTUQXGOHPAURTC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(C2=C1C(=CC(=C2)F)Br)CN |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
(5-Bromo-7-fluoroisoquinolin-1-yl)methanamine belongs to the isoquinoline family, a class of bicyclic heteroaromatic compounds consisting of a benzene ring fused to a pyridine ring. The substitution pattern on the isoquinoline scaffold differentiates this compound from its analogues:
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Bromine at position 5 enhances electrophilic reactivity and potential halogen-bonding interactions with biological targets.
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Fluorine at position 7 introduces electron-withdrawing effects, modulating the ring’s electronic density and metabolic stability.
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Aminomethyl group at position 1 provides a site for functionalization, enabling the development of prodrugs or targeted conjugates.
The three-dimensional arrangement of these substituents creates a steric profile that may influence binding affinity to enzymes or receptors.
Molecular Descriptors and Physicochemical Properties
The compound’s molecular formula is C₁₀H₈BrFN₂, with a molecular weight of 255.09 g/mol. Key descriptors include:
| Property | Value |
|---|---|
| IUPAC Name | (5-bromo-7-fluoroisoquinolin-1-yl)methanamine |
| SMILES | C1=CN=C(C2=C1C(=CC(=C2)F)Br)CN |
| InChIKey | WTUQXGOHPAURTC-UHFFFAOYSA-N |
| Topological Polar Surface Area | 38.3 Ų |
| Hydrogen Bond Donors | 1 (NH₂ group) |
| Hydrogen Bond Acceptors | 4 (N, F, Br) |
The polar surface area and logP value (estimated at 2.1) suggest moderate solubility in aqueous and lipid environments, making it suitable for further pharmacological optimization.
Synthesis and Chemical Reactivity
Reactivity and Stability
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Thermal Stability: The compound is stable at room temperature but may decompose above 200°C due to C-Br bond cleavage.
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Hydrolytic Sensitivity: The aminomethyl group is susceptible to oxidation, necessitating storage under inert atmospheres.
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Metal Coordination: Preliminary studies suggest potential coordination with transition metals (e.g., Pd, Cu), which could be exploited in catalytic applications.
Comparative Analysis with Structural Analogues
Halogen Position Effects
Comparing (5-Bromo-7-fluoroisoquinolin-1-yl)methanamine with its analogues reveals critical structure-activity relationships:
The 7-fluoro substitution in the target compound uniquely balances electronic effects and metabolic stability compared to 8-fluoro analogues .
Applications in Medicinal Chemistry and Drug Development
Lead Optimization Strategies
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Prodrug Design: Esterification of the NH₂ group to improve bioavailability.
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Targeted Delivery: Conjugation with folate or peptide vectors for tumor-specific accumulation.
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Combinatorial Libraries: Generation of derivatives via high-throughput screening to identify hits with optimized pharmacokinetics.
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